(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine
Description
{1,1-difluorospiro[24]heptan-5-yl}methanamine is a chemical compound with the molecular formula C8H13F2N It is characterized by the presence of a spirocyclic structure with two fluorine atoms attached to the same carbon atom
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.4]heptan-6-yl)methanamine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(8)2-1-6(3-7)4-11/h6H,1-5,11H2 |
InChI Key |
JTFALWDASHYQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN)CC2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,1-difluorospiro[2.4]heptan-5-yl}methanamine typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of {1,1-difluorospiro[2.4]heptan-5-yl}methanamine may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process and the availability of starting materials are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
{1,1-difluorospiro[2.4]heptan-5-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
{1,1-difluorospiro[2.4]heptan-5-yl}methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of {1,1-difluorospiro[2.4]heptan-5-yl}methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
{1,1-difluorospiro[2.4]heptan-5-yl}methanesulfonyl chloride: This compound has a similar spirocyclic structure but contains a methanesulfonyl chloride group instead of a methanamine group.
{2,2-difluorospiro[2.4]heptan-1-yl}methanamine: This compound has a similar structure but with fluorine atoms at different positions.
Uniqueness
{1,1-difluorospiro[2.4]heptan-5-yl}methanamine is unique due to its specific fluorination pattern and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
